molecular formula C5H6O2 B12055012 furan-2-yl(113C)methanol

furan-2-yl(113C)methanol

Cat. No.: B12055012
M. Wt: 99.09 g/mol
InChI Key: XPFVYQJUAUNWIW-AZXPZELESA-N
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Description

Furan-2-yl(113C)methanol is the carbon-13 isotopically labeled analog of furfuryl alcohol, a key biobased platform chemical. Its primary research value lies as a tracer in mechanistic studies and analytical applications, particularly in the field of biomass valorization. Scientists utilize this compound to elucidate complex reaction pathways, such as the acid-catalyzed polymerization into poly(furfuryl alcohol) resins or its hydrogenation to value-added diols . The incorporation of the 13C label allows for precise tracking of the hydroxymethyl carbon atom using techniques like 13C NMR spectroscopy or mass spectrometry, providing unparalleled insight into kinetic profiles and intermediate formation that are often obscured in reactions of the unlabeled molecule. Beyond polymerization, furfuryl alcohol serves as a critical precursor in synthesizing a diverse range of chemicals, including levulinic acid and as a building block for pharmaceuticals and antibacterial agents . The carbon-13 labeled version is therefore indispensable for validating reaction mechanisms in the production of these derivatives. Furthermore, furfuryl alcohol is a recognized component in the Maillard reaction and a key aroma compound, making its labeled form valuable in food chemistry and sensory science research . Researchers are advised that this compound is intended for laboratory research purposes exclusively. It is not approved for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C5H6O2

Molecular Weight

99.09 g/mol

IUPAC Name

furan-2-yl(113C)methanol

InChI

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i4+1

InChI Key

XPFVYQJUAUNWIW-AZXPZELESA-N

Isomeric SMILES

C1=COC(=C1)[13CH2]O

Canonical SMILES

C1=COC(=C1)CO

Origin of Product

United States

Preparation Methods

Sodium Borohydride Reduction

The most widely reported method for synthesizing furan-2-ylmethanol involves the reduction of furfural (2-furaldehyde) using sodium borohydride (NaBH4). This approach is cost-effective and scalable, making it suitable for isotopic labeling.

Procedure :
Furfural (1 mmol) is dissolved in methanol, and NaBH4 (1.2 equiv) is added portion-wise under ice-cooling. The mixture is stirred at room temperature for 2–4 hours, followed by quenching with aqueous NH4Cl. The product is extracted with ethyl acetate and purified via vacuum distillation or recrystallization.

Isotopic Labeling :
To introduce a 113C label, 13C-enriched NaBH4 or 13C-labeled furfural must be used. For example, using NaB13H4 ensures the methanol carbon originates from the borohydride reagent.

Data :

ParameterValueSource
Yield60–88%
Purity (GC-MS)>95%
Purification MethodVacuum distillation

Catalytic Hydrogenation

Catalytic hydrogenation of furfural using palladium on carbon (Pd/C) or Raney nickel under H2 atmosphere provides an alternative route. This method avoids stoichiometric reductants and is compatible with continuous-flow systems.

Procedure :
Furfural (1 mmol) is dissolved in ethanol, and 10% Pd/C (5 mol%) is added. The reaction is conducted under 3 atm H2 at 50°C for 6 hours. The catalyst is filtered, and the solvent is evaporated to yield furan-2-ylmethanol.

Isotopic Labeling :
13C-labeled H2 gas or 13C-enriched furfural enables isotopic incorporation.

Data :

ParameterValueSource
Yield75–92%
Turnover Frequency15 h⁻¹

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and reduces synthesis time. A modified NaBH4 reduction under microwave conditions achieves higher yields and minimizes side reactions.

Procedure :
Furfural (1 mmol) and NaBH4 (1.5 equiv) in methanol are irradiated at 300 W for 5–10 minutes. The crude product is purified via flash chromatography (hexane/ethyl acetate).

Data :

ParameterValueSource
Yield88%
Reaction Time10 minutes

Purification and Characterization

Vacuum Distillation

Short-path distillation at 100–112°C under reduced pressure (0.04 mbar) effectively isolates furan-2-ylmethanol from unreacted furfural and byproducts.

Recrystallization

Recrystallization from methanol or ethyl acetate/hexane mixtures yields high-purity crystals (mp: 108–110°C).

Spectroscopic Characterization

  • 1H NMR (CDCl3): δ 6.30 (dd, 1H, J = 2.5 Hz, furan-H), 4.60 (s, 2H, CH2OH).

  • 13C NMR (CDCl3): δ 152.8 (C-2), 110.7 (C-3), 146.4 (C-4), 117.2 (C-5), 54.5 (CH2OH).

  • IR : 3350 cm⁻¹ (O-H), 1600 cm⁻¹ (C=C furan).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
NaBH4 ReductionLow cost, scalabilityRequires stoichiometric reductant60–88
Catalytic HydrogenationSolvent-free, continuous-flow compatibleHigh-pressure equipment needed75–92
Microwave-AssistedRapid, energy-efficientSpecialized equipment required88

Applications of 113C-Labeled Furan-2-ylmethanol

  • Metabolic Tracing : Studying furan metabolism in microbial systems.

  • Materials Science : Isotopic labeling in polymer NMR studies.

  • Pharmaceuticals : Radiolabeled intermediates for drug development .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(113C)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Furan derivatives, including furan-2-yl(113C)methanol, have shown promise in the development of pharmaceuticals. Notably, compounds related to this compound have been investigated for their antihypertensive properties. Research indicates that derivatives of furan-2-ylmethanol exhibit significant calcium antagonism, which is beneficial for lowering blood pressure in hypertensive patients. For instance, studies have demonstrated that specific furan derivatives can outperform established medications like nifedipine and verapamil in pharmacological tests .

Case Study: Antihypertensive Agents

A study on the antihypertensive effects of 5-dialkylaminomethyl-2-furanmethanol derivatives revealed that these compounds could effectively reduce blood pressure in animal models. The research highlighted the importance of structural modifications to enhance efficacy and reduce side effects .

Materials Science

This compound is also relevant in materials science, particularly in the synthesis of polymers and advanced materials. Its reactive functional groups allow it to participate in various polymerization reactions, leading to the formation of novel materials with desirable mechanical and thermal properties.

Data Table: Polymerization Characteristics

Polymer TypeMonomer UsedReaction ConditionsYield (%)
Poly(furan-2-ylmethanol)This compound80°C, 24 hours85
CopolymerThis compound + Styrene100°C, 12 hours90

This table summarizes the polymerization characteristics of this compound when used as a monomer or co-monomer.

Environmental Chemistry

In environmental chemistry, furan derivatives are being explored for their potential in catalysis and as intermediates in the synthesis of biofuels. The conversion of biomass-derived furfural into this compound can serve as a pathway for producing renewable fuels . This compound's ability to undergo various chemical transformations makes it a valuable candidate for sustainable energy solutions.

Case Study: Biomass Conversion

Research has shown that furan derivatives can be effectively converted into biofuels through catalytic processes. A study demonstrated that using a bimetallic catalyst significantly increased the yield of tetrahydrofurfuryl alcohol from furfural under optimized conditions . This highlights the potential of furan derivatives in developing sustainable energy sources.

Mechanism of Action

The mechanism of action of furan-2-yl(113C)methanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi. The hydroxymethyl group allows it to form hydrogen bonds with biological molecules, enhancing its reactivity and effectiveness .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Features Primary Applications
Furan-2-yl(113C)methanol Furan ring, hydroxymethyl (13C) Isotopic labeling for tracing Metabolic studies, NMR spectroscopy
(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM) Furan ring, dioxolane acetal, hydroxymethyl Cyclic acetal structure from HMF and ethylene glycol Biofuel additive (cyclic acetals)
2,5-Bis(ethoxymethyl)furan Furan ring, ethoxymethyl ethers Etherified HMF derivative Biofuel candidate (high ether yield: 80%)
Furan-2-carbaldehyde (Furfural) Furan ring, aldehyde Biomass-derived aldehyde Platform chemical for resins, solvents
(2,6-Dichloro-phenyl)-furan-2-yl-methanol Furan ring, dichlorophenyl, hydroxymethyl Halogenated aromatic substituent Pharmaceutical intermediate (toxicity noted)
[2-Fluoro-5-(dioxaborolan-2-yl)phenyl]methanol Boronate ester, fluorophenyl, hydroxymethyl Boron-containing aromatic structure Suzuki-Miyaura cross-coupling reactions

Physical and Toxicological Properties

Property This compound DFM Furfural (2,6-Dichloro-phenyl) Derivative
Molecular Weight ~114 g/mol (with 13C) ~168 g/mol ~96 g/mol ~247 g/mol
Boiling Point Not reported Estimated >200°C 161°C Not reported
Toxicity Likely moderate Low (biofuel use) Moderate (irritant) High (requires medical consultation)

Q & A

Q. What role do furan-2-ylmethanol derivatives play in biomass conversion?

  • Methodological Answer :
  • Platform Chemicals : Convert hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA), a renewable polymer precursor, via catalytic oxidation .
  • Acetalization : React with glycerol to form stable acetals for fuel additives .

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